4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid
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Overview
Description
4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid is an organic compound characterized by the presence of a tert-butyl group, two methyl groups, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid typically involves the alkylation of a suitable precursor with tert-butyl and dimethyl groups. One common method involves the use of tert-butyl esters, which are introduced into the molecule through a series of reactions under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to improved reaction efficiency and product consistency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group into an alcohol.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and reaction times to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways due to its unique structural features.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.
Mechanism of Action
The mechanism of action of 4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The tert-butyl and dimethyl groups can influence the compound’s binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical processes, leading to the compound’s observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl and dimethyl-substituted phenyl derivatives, such as:
- 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid
- 4-(3,5-Dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid
- 4-(4-Tert-butyl-3-methylphenyl)-2,2-dimethyl-4-oxobutyric acid
Uniqueness
What sets 4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid apart is the specific arrangement of the tert-butyl and dimethyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(4-tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-11-8-13(9-12(2)15(11)17(3,4)5)14(19)10-18(6,7)16(20)21/h8-9H,10H2,1-7H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDPMXPDNVFBTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(C)(C)C)C)C(=O)CC(C)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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